

# Atto 565 NHS Ester: A Technical Guide to Primary Amine Labeling

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## Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

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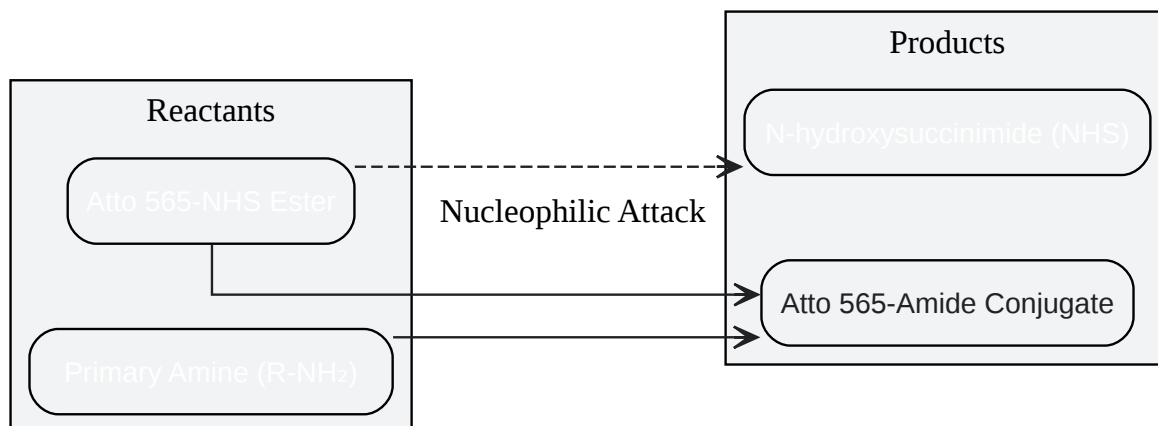
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data associated with the use of Atto 565 N-hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of primary amines in biological molecules.

## Core Mechanism of Action: Amine Acylation

The fundamental principle behind the labeling of proteins, peptides, and other biomolecules with **Atto 565 NHS ester** is a nucleophilic acyl substitution reaction. The primary amine, present on molecules such as the epsilon-amino group of lysine residues or the N-terminus of proteins, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester, which is an activated ester. This reaction results in the formation of a stable amide bond, covalently linking the Atto 565 fluorophore to the target molecule, and releases N-hydroxysuccinimide (NHS) as a byproduct.<sup>[1][2][3]</sup>

The reaction is highly dependent on the pH of the solution. For the primary amine to be an effective nucleophile, it must be in its unprotonated state.<sup>[4][5]</sup> Therefore, the reaction is typically carried out in a slightly alkaline buffer, with an optimal pH range of 8.0 to 9.0.<sup>[3][4][5][6]</sup> A pH of 8.3 is frequently recommended as a good compromise to ensure a sufficient concentration of unprotonated amines while minimizing the competing hydrolysis of the NHS ester.<sup>[4][5][7][8]</sup>



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*Figure 1: Reaction of **Atto 565 NHS ester** with a primary amine.*

A significant side reaction is the hydrolysis of the NHS ester, where it reacts with water to form the free Atto 565 carboxylic acid, which is no longer reactive towards amines.[4][5] The rate of hydrolysis increases with pH.[2][5] Therefore, it is crucial to perform the labeling reaction promptly after preparing the dye solution and to control the pH of the reaction buffer.[4][6]

## Quantitative Data

The following tables summarize the key quantitative data for Atto 565 and the NHS ester reaction.

Table 1: Optical Properties of Atto 565

Property	Value	Reference
Maximum Absorption ( $\lambda_{abs}$ )	564 nm	
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	
Maximum Fluorescence Emission ( $\lambda_{fl}$ )	590 nm	
Fluorescence Quantum Yield ( $\eta_{fl}$ )	90%	
Fluorescence Lifetime ( $\tau_{fl}$ )	4.0 ns	
Correction Factor (CF260)	0.27	
Correction Factor (CF280)	0.12	

Table 2: Recommended Reaction Conditions

Parameter	Recommended Value	Reference
pH	7.2 - 9.0 (optimum 8.3-8.5)	[1][8][9]
Temperature	4 - 37 °C (Room temperature is common)	[7]
Incubation Time	30 minutes to overnight (typically 1-2 hours)	[7][10][11]
Molar Ratio (Dye:Protein)	1:1 to 20:1 (typically 2:1 to 10:1)	[12]
Solvents for Stock Solution	Anhydrous DMF or DMSO	[1][6][9]

Table 3: Factors Influencing Reaction Efficiency

Factor	Effect on Efficiency	Reference
pH	Optimal between 8.0 and 9.0 for unprotonated amines. Higher pH increases hydrolysis.	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Temperature	Higher temperatures can increase reaction rate but also hydrolysis.	<a href="#">[7]</a>
Concentration	Higher concentrations of reactants favor the labeling reaction over hydrolysis.	<a href="#">[11]</a>
Buffer Composition	Amine-containing buffers (e.g., Tris) will compete with the target molecule for the dye.	<a href="#">[1]</a> <a href="#">[7]</a>
Solvent Quality	Anhydrous, amine-free solvents for the dye stock solution are critical to prevent premature hydrolysis.	<a href="#">[4]</a> <a href="#">[6]</a>
Presence of Nucleophiles	Other nucleophiles like thiols and hydroxyls can react with NHS esters, though primary amines are more reactive.	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>

## Experimental Protocols

Below are detailed methodologies for labeling proteins and oligonucleotides with **Atto 565 NHS ester**.

### Protein Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

- **Atto 565 NHS ester**
- Protein to be labeled in an amine-free buffer (e.g., PBS, bicarbonate buffer)
- Anhydrous, amine-free DMSO or DMF
- Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3
- Quenching buffer: 1 M Tris-HCl, pH 8.0
- Gel filtration column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS)

Procedure:

- **Prepare Protein Solution:** Dissolve or dialyze the protein into the labeling buffer at a concentration of 1-5 mg/mL.<sup>[4][6]</sup> Ensure the solution is free of amine-containing substances like Tris or glycine.
- **Prepare Dye Stock Solution:** Immediately before use, dissolve **Atto 565 NHS ester** in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.<sup>[4][6]</sup>
- **Reaction:** While gently vortexing the protein solution, add the desired molar excess of the dye stock solution. A 2 to 10-fold molar excess of dye to protein is a common starting point.<sup>[12]</sup>
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.<sup>[10]</sup> For Atto 565, some protocols recommend an extended incubation of up to 18 hours at ambient temperature for the reaction to be completed.<sup>[5][6]</sup>
- **Quenching (Optional):** To stop the reaction, add a small volume of quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This will react with any remaining NHS ester.
- **Purification:** Separate the labeled protein from the unreacted dye and NHS byproduct using a gel filtration column.<sup>[4][6]</sup> The first colored fraction to elute will be the labeled protein.
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for Atto 565). The following

formula can be used:

$$\text{Degree of Labeling (DOL)} = (A_{564} / \epsilon_{564}) / [(A_{280} - (A_{564} \times CF_{280})) / \epsilon_{280}]$$

Where:

- $A_{564}$  and  $A_{280}$  are the absorbances at 564 nm and 280 nm, respectively.
- $\epsilon_{564}$  and  $\epsilon_{280}$  are the molar extinction coefficients of Atto 565 and the protein, respectively.
- $CF_{280}$  is the correction factor for the absorbance of Atto 565 at 280 nm (0.12).

## Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amine-modified oligonucleotides.

Materials:

- **Atto 565 NHS ester**
- Amine-modified oligonucleotide
- Anhydrous, amine-free DMSO or DMF
- Labeling buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0
- Purification system (e.g., gel filtration, HPLC)

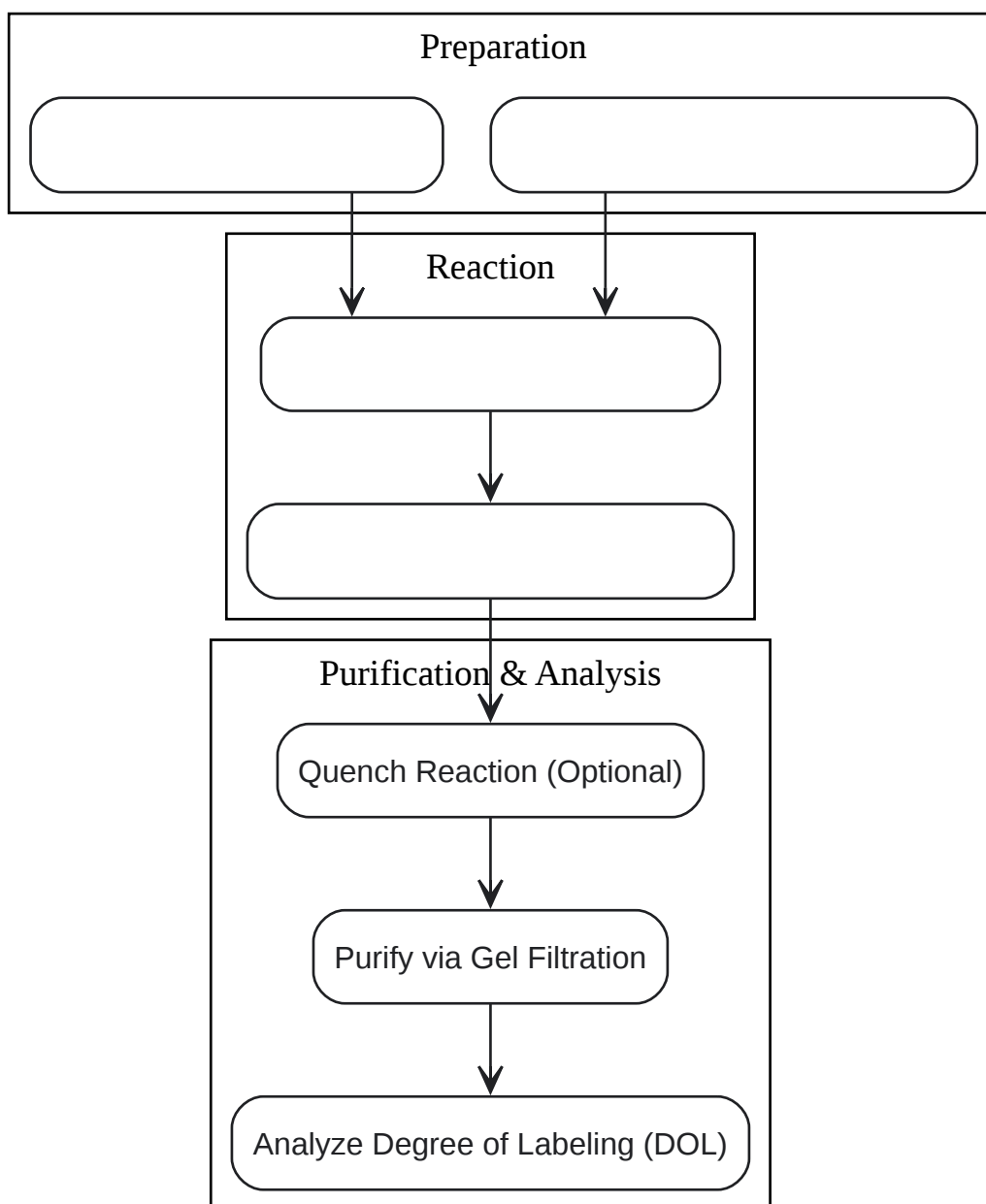
Procedure:

- **Prepare Oligonucleotide Solution:** Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of approximately 0.1 mM.
- **Prepare Dye Stock Solution:** Immediately before use, dissolve **Atto 565 NHS ester** in anhydrous DMSO or DMF to a concentration of approximately 5 mg/mL.
- **Reaction:** Add a 5-10 fold molar excess of the dye stock solution to the oligonucleotide solution.[\[11\]](#)

- Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[11]
- Purification: Separate the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.

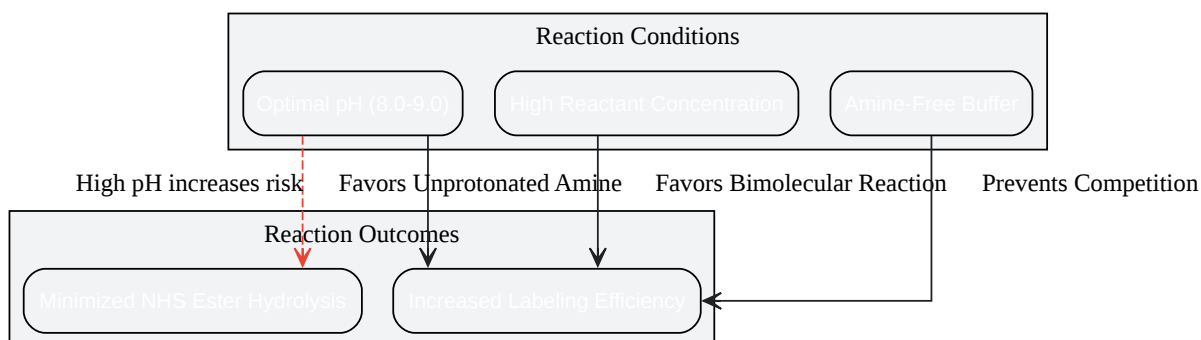
## Visualized Workflows

The following diagrams illustrate the key processes described in this guide.



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Figure 2: General experimental workflow for protein labeling.



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Figure 3: Key factors influencing the outcome of the labeling reaction.

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